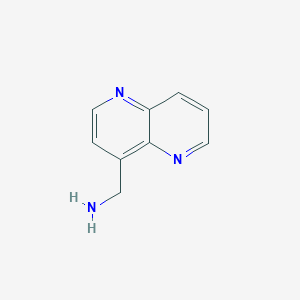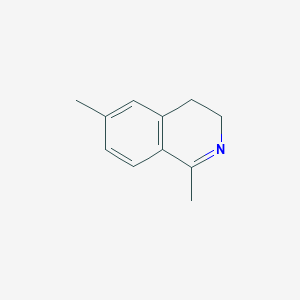
1,6-Dimethyl-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The compound features a dihydroisoquinoline core with two methyl groups attached at the 1 and 6 positions, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the dihydroisoquinoline core . The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide (CH3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalytic hydrogenation and continuous flow processes can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,6-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the compound can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Pd/C in hydrogen atmosphere, sodium borohydride (NaBH4) in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the electrophile used.
科学的研究の応用
1,6-Dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 1,6-Dimethyl-3,4-dihydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The compound’s structure allows it to fit into specific binding pockets, influencing its activity and selectivity .
類似化合物との比較
1,6-Dimethyl-3,4-dihydroisoquinoline can be compared with other dihydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl groups and has different reactivity and biological properties.
3,4-Dihydroisoquinoline: Similar core structure but without the methyl substitutions, leading to different chemical behavior.
1-Methyl-3,4-dihydroisoquinoline: Contains only one methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
91753-09-2 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
1,6-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-3-4-11-9(2)12-6-5-10(11)7-8/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
NOSDHGBETGBBTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=NCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


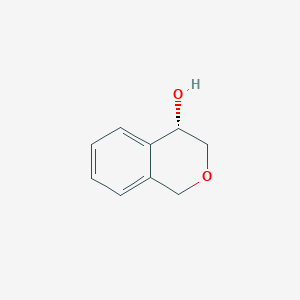
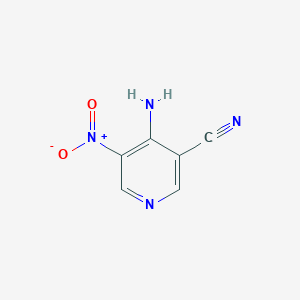

![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
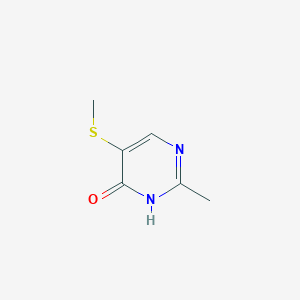
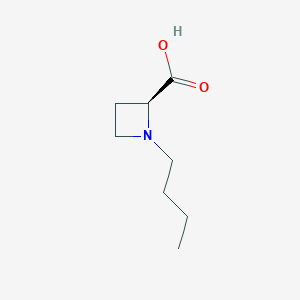
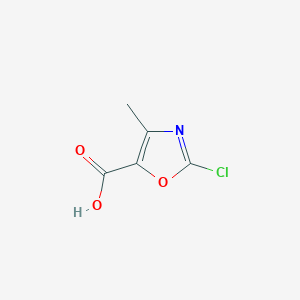

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
